(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol
(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol
Brand Name:
Vulcanchem
CAS No.:
16854-91-4
VCID:
VC0100769
InChI:
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1
SMILES:
C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O
Molecular Formula:
C15H14O6
Molecular Weight:
290.27 g/mol
(2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol
CAS No.: 16854-91-4
Main Products
VCID: VC0100769
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol
CAS No. | 16854-91-4 |
---|---|
Product Name | (2R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3α,4β,7,8-tetrol |
Molecular Formula | C15H14O6 |
Molecular Weight | 290.27 g/mol |
IUPAC Name | (2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
Standard InChI | InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1 |
Standard InChIKey | JSZRJOLRIBESNT-IACUBPJLSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O |
SMILES | C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
PubChem Compound | 12304590 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume